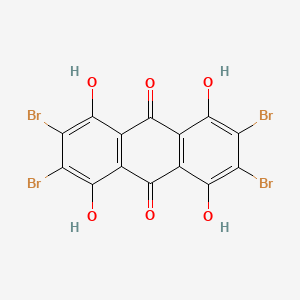

2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione

Description

2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a brominated derivative of the parent compound 1,4,5,8-tetrahydroxyanthracene-9,10-dione (THAQ). The structure features hydroxyl groups at positions 1,4,5,8 and bromine atoms at positions 2,3,6,7 on the anthraquinone backbone. This substitution pattern significantly alters its electronic and steric properties compared to non-brominated analogs.

Properties

CAS No. |

106897-88-5 |

|---|---|

Molecular Formula |

C14H4Br4O6 |

Molecular Weight |

587.8 g/mol |

IUPAC Name |

2,3,6,7-tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H4Br4O6/c15-5-6(16)12(22)2-1(11(5)21)9(19)3-4(10(2)20)14(24)8(18)7(17)13(3)23/h21-24H |

InChI Key |

QGALPHGIIWEXMC-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1O)Br)Br)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves the bromination of 1,4,5,8-tetrahydroxyanthracene-9,10-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction mixture is stirred for several hours to ensure complete bromination, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The bromine atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.

Major Products Formed

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other brominated anthracene derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,6,7-tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to the inhibition of specific biochemical pathways. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

1,4,5,8-Tetrahydroxyanthracene-9,10-dione (THAQ)

- Structure : Lacks bromine substituents, with hydroxyl groups at 1,4,5,8 positions.

- Properties: Exhibits strong hydrogen-bonding capacity, making it suitable for COF synthesis . Its redox behavior is influenced by the electron-donating hydroxyl groups, leading to higher reduction potentials compared to brominated derivatives (inferred from aza-analogs in ).

- Applications : Precursor for Solvent Green 28, a dye used in polymers like PS and PVC .

1,2,5,8-Tetrahydroxyanthracene-9,10-dione (Quinalizarin)

- Structure : Hydroxyl groups at 1,2,5,8 positions .

- Properties : The ortho-dihydroxy arrangement at positions 1,2 enhances metal-chelation capacity (e.g., with Al³⁺ or Cr³⁺), making it a mordant dye . In contrast, the 1,4,5,8 substitution in the brominated compound may favor planar COF architectures .

- Applications : Used in histochemical staining and as a pH indicator .

Aza-Substituted Analogs

1,4,5,8-Tetraazaanthra-9,10-chinon

- Structure : Replaces hydroxyl groups with nitrogen atoms at positions 1,4,5,8 .

- Ag/AgCl in DMF) . Brominated THAQ, with electron-withdrawing Br, may exhibit similar redox suppression but with distinct steric effects.

- Applications : Studied for radical ion pair formation in electron-transfer reactions .

Alkylated Derivatives

2,3,6,7-Tetramethyl-1,4,5,8-tetraazaanthra-9,10-chinon

- Structure : Methyl groups at 2,3,6,7 and nitrogen at 1,4,5,8 .

- Properties : Methyl groups donate electrons, opposing bromine’s electron-withdrawing effect. This derivative decomposes below 326°C , whereas brominated THAQ likely has higher thermal stability due to stronger C-Br bonds.

Halogenated Derivatives

1,4,5,8-Tetrachloroanthraquinone (Hypothetical)

- Comparison : Chlorine’s smaller atomic radius and lower electronegativity vs. bromine would result in weaker electron withdrawal and reduced steric hindrance. Brominated THAQ’s larger Br atoms may hinder crystallinity but improve UV-Vis absorption range.

Key Research Findings

- COF Integration : THAQ derivatives are critical in constructing microporous COFs; bromination may enhance pore partitioning via steric effects .

- Redox Behavior: Aza- and bromo-substituents both lower reduction potentials, but bromine’s bulkiness may slow electron-transfer kinetics .

- Dye Chemistry : Bromination shifts absorption spectra bathochromically compared to THAQ, making it suitable for niche dye applications .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Redox Potentials (DMF, vs. Ag/AgCl)

| Compound | Reduction Potential (V) | Source |

|---|---|---|

| 1,4,5,8-Tetraazaanthraquinone | -0.87 | |

| 2,3,6,7-Tetramethyl-THAQ derivative | -1.02 (estimated) | |

| Brominated THAQ (predicted) | -0.75 to -0.90 | - |

Biological Activity

2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

- Molecular Formula : C14H4Br4O4

- Molecular Weight : 487.8 g/mol

- CAS Number : 15062-66-5

Anticancer Activity

Research indicates that tetrahydroxyanthraquinones exhibit significant anticancer properties. A study highlighted that derivatives of tetrahydroxyanthraquinones can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of mitochondrial membrane potential .

Case Study :

In a study involving human breast cancer cells (MCF-7), this compound demonstrated a dose-dependent inhibition of cell proliferation. The compound was shown to induce G1 phase arrest and promote apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Research has shown that it exhibits activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Cell membrane disruption |

| S. aureus | 16 µg/mL | Interference with metabolic pathways |

| Pseudomonas aeruginosa | 64 µg/mL | Cell wall synthesis inhibition |

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroxyanthraquinones like this compound is closely linked to their structural features. The presence of bromine substituents enhances lipophilicity and can improve membrane permeability . Studies suggest that the hydroxyl groups are critical for the interaction with biological targets such as enzymes and receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.